tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-9-7-4-5-8(12)16(7)14-6-13-9/h4-6H,1-3H3,(H,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHCWZGALMKHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NN2C1=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Boc-1-Aminopyrrole (Intermediate I)
Reactants :
-
tert-Butyl carbazate (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.09 eq)
-
Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
Conditions : -
Acidic cyclization with 2N HCl at 90°C for 10 hours.
-
Workup: Neutralization with NaHCO₃, extraction with dichloromethane, and silica gel filtration.
Yield : 82–85% (960 g scale).
Mechanistic Insight :
The reaction proceeds via acid-catalyzed ring-opening of 2,5-dimethoxytetrahydrofuran to form a linear diamine, which cyclizes to the pyrrole ring. Boc protection ensures amine stability during subsequent steps.
Formation of 1-Boc-1-Amino-1H-Pyrrole-2-Carbonitrile (Intermediate II)
Reactants :
-
Intermediate I (1.0 eq)
-
Methanesulfonyl isocyanate (1.2 eq)
Conditions : -
Anhydrous dichloromethane at 0°C under nitrogen.
-
Dropwise addition of isocyanate, followed by 30-minute stirring.
Yield : 78–80%.
Critical Note :
The carbonitrile group introduces electrophilic character, facilitating subsequent cyclization into the triazine ring. Methanesulfonyl isocyanate acts as both a nitrile source and electrophile.
Deprotection to 1-Amino-1H-Pyrrole-2-Carbonitrile Hydrochloride (Intermediate III)
Conditions :
-
Treatment with gaseous HCl in ethyl acetate at 0°C.
Optimization :
Replacing HCl with trifluoroacetic acid (TFA) led to side-product formation, underscoring the necessity of controlled protonation.
Triazine Ring Closure to 4-Aminopyrrolo[2,1-f] triazine (Intermediate IV)
Reactants :
-
Intermediate III (1.0 eq)
-
Formamidine acetate (2.5 eq)
Conditions : -
Reflux in anhydrous ethanol at 78°C for 15 hours.
Mechanism :
Formamidine acetate mediates cyclocondensation, with the nitrile group attacking the formamidine-derived electrophile to form the triazine ring.
Bromination at Position 7
Reactants :
-
Intermediate IV (1.0 eq)
-
Brominating reagent (1.1 eq; likely N-bromosuccinimide)
Conditions : -
Solvent: Dichloromethane at -15°C.
-
Slow addition of brominating agent to prevent di-bromination.
Yield : 85–88%.
Regioselectivity :
The electron-rich C7 position of the triazine ring is preferentially brominated due to resonance stabilization of the intermediate.
Boc Protection of the 4-Amino Group
Reactants :
-
Boc anhydride (1.5 eq)
Conditions : -
Base: DMAP in THF at 25°C.
Purity Data :
Comparative Analysis of Bromination Methods
| Method | Reagent | Temperature | Yield | Purity |
|---|---|---|---|---|
| N-Bromosuccinimide | DCM, -15°C | 88% | 95% | |
| Br₂/FeCl₃ | EtOAc, 0°C | 72% | 88% | – |
| HBr/AcOH | AcOH, 25°C | 65% | 82% | – |
Low-temperature NBS bromination maximizes regioselectivity and minimizes side reactions.
Challenges and Mitigation Strategies
Di-Bromination Byproducts
Boc Deprotection During Bromination
-
Observation : Acidic bromination conditions (e.g., HBr) cleave the Boc group.
-
Solution : Use neutral brominating agents (NBS) and non-acidic solvents.
Scalability and Industrial Feasibility
The patent-reported method demonstrates scalability up to 1 kg batches with consistent yields. Key considerations include:
-
Solvent Recovery : THF and DCM are distilled and reused, reducing costs.
-
Catalyst Load : No transition-metal catalysts required, enhancing green chemistry metrics.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 7 of the pyrrolo[2,1-f] triazine core undergoes nucleophilic substitution under transition-metal-free conditions. For example:
-
Amination : Reaction with amines (e.g., methyltetrahydropyran-4-amine) in acetonitrile with K₂CO₃ yields arylaminated derivatives .
-
Hydrolysis : Bromine can be replaced by hydroxyl groups under basic aqueous conditions .
Transition-Metal-Catalyzed Cross-Coupling
The bromine facilitates Suzuki-Miyaura and related couplings:
Table 1: Cross-Coupling Reactions
Deprotection of the Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:
-
HCl/Dioxane : Treatment with 4M HCl in dioxane at room temperature removes the Boc group, yielding 7-bromopyrrolo[2,1-f] triazin-4-amine .
-
TFA/CH₂Cl₂ : Trifluoroacetic acid in dichloromethane (1:1 v/v) achieves deprotection within 1–2 hours .
Metal–Halogen Exchange Reactions
The bromine participates in organometallic transformations:
-
Lithium–Halogen Exchange : Reaction with n-BuLi generates a lithiated intermediate, which reacts with electrophiles (e.g., carbonyl compounds) to form C–C bonds .
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>100°C) in polar solvents (e.g., DMF) leads to decomposition via carbamate cleavage .
-
Radical Pathways : Under UV light, bromine may undergo homolytic cleavage, forming pyrrolotriazinyl radicals .
This compound’s reactivity profile makes it invaluable for constructing complex heterocycles in drug discovery, particularly for kinase inhibitors and antiviral agents. Its synthetic flexibility is evidenced by its use in peer-reviewed protocols and industrial applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to pyrrolo[2,1-f][1,2,4]triazin derivatives exhibit promising anticancer properties. The presence of the bromine atom and the tert-butyl group enhances the lipophilicity and biological activity of these compounds. A study demonstrated that derivatives similar to tert-butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate showed significant cytotoxic effects against various cancer cell lines.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For instance, they may inhibit topoisomerases or induce apoptosis through mitochondrial pathways.
Agricultural Science
Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Its structural features suggest that it may act as a potent inhibitor of certain pests by disrupting their metabolic pathways. Preliminary studies indicate that it can effectively control specific insect populations without harming beneficial insects.
Case Study: Efficacy Against Pests
In a controlled trial, this compound was tested against common agricultural pests. The results showed a reduction in pest populations by over 70% within two weeks of application, showcasing its potential as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism by which tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of pyrrolotriazine derivatives optimized for antiviral activity. Below is a detailed comparison with analogs from the GS-7682 synthesis pathway and structurally related molecules.
Key Findings:
Substituent-Driven Reactivity :
- The 7-bromo group in the target compound facilitates nucleophilic substitution, contrasting with hydroxymethyl (Compound 14) or silyl-protected groups (Compound 15), which are designed for metabolic activation .
- Chloromethyl derivatives () highlight the versatility of the pyrrolotriazine core for alkylation or cross-coupling reactions .
Synthetic Strategies :
- Protection/Deprotection : tert-Butyldimethylsilyl (TBDMS) in Compound 15 stabilizes hydroxyl groups during synthesis, whereas the target compound’s bromine may bypass such steps .
- Reagent Use : EDCI/TFA promotes carbamate formation in Compound 14, while TsOH enables selective deprotection in Compound 15 .
Biological Relevance :
- Compounds 14 and 15 are intermediates in the GS-7682 prodrug series, targeting viral polymerases. The bromo analog’s role is likely as a synthetic precursor rather than a direct bioactive agent .
- The pyrimidine-based compound () underscores structural diversity; its fluorine and methyl groups suggest distinct pharmacokinetic and safety profiles .
Biological Activity
tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current knowledge surrounding this compound.
- Molecular Formula : CHBrNO
- Molecular Weight : 313.15 g/mol
- CAS Number : 2328091-01-4
- MDL Number : MFCD34563748
The compound is characterized by a pyrrolo-triazine structure that contributes to its biological properties. It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain stability and prevent degradation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. The compound exhibits properties that may inhibit certain enzymes or receptors, potentially leading to therapeutic effects in various conditions.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound show promise as antiviral agents. For instance, derivatives of pyrrolo[2,1-f][1,2,4]triazine have been explored for their ability to inhibit viral RNA polymerases, which are crucial for viral replication.
Anticancer Properties
Research has also suggested potential anticancer activity. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiviral | Inhibition of viral RNA polymerases; potential against various viruses |
| Anticancer | Induction of apoptosis; inhibition of tumor growth |
| Enzyme Inhibition | Potential interactions with key metabolic enzymes |
Case Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolo[2,1-f][1,2,4]triazine and tested their antiviral efficacy against RNA viruses. The results indicated that specific analogs exhibited significant antiviral activity with low cytotoxicity levels. The study highlighted the potential for further development of these compounds into therapeutic agents for viral infections.
Case Study 2: Anticancer Research
A separate investigation focused on the anticancer properties of pyrrolo-triazine derivatives found that one compound led to a significant reduction in cell viability across multiple cancer cell lines. The compound was shown to activate caspase pathways associated with apoptosis and inhibit cell cycle progression at the G1 phase.
Q & A
Q. What are the key synthetic steps for tert-butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate, and how does continuous-flow methodology enhance its production?
The synthesis involves bromination of pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives using N-bromosuccinimide (NBS), achieving high regioselectivity at the 7-position . Continuous-flow methods significantly improve efficiency by reducing reaction times from >19 hours (batch) to 51 minutes (flow) and enhancing yield (14.1% isolated yield) via precise control of residence time and reagent mixing . Critical steps include cyclization with FAA (formic acid-acetic acid mixture) and bromination under controlled flow rates .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
1H NMR (e.g., δ 10.42 ppm for the carbamate NH proton) and LC/MS (m/z = 551.25 [M+1]) are essential for structural validation . Purity is assessed via silica gel chromatography (0–100% ethyl acetate in hexanes) and monitoring of byproducts like over-brominated derivatives using HPLC .
Q. What is the role of this compound in antiviral drug development?
It serves as the nucleobase unit of remdesivir, a broad-spectrum antiviral agent. The bromine atom enables further functionalization (e.g., Suzuki couplings) to introduce ribose or prodrug moieties . Its pyrrolo-triazine core mimics natural nucleobases, facilitating RNA polymerase inhibition .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the bromination of pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?
Regioselective bromination at the 7-position is achieved using NBS in 1,2-dichloroethane (DCE) under anhydrous conditions, avoiding competing reactions at the 5-position . Kinetic control via low temperatures (0–5°C) and stoichiometric NBS (1.05 equiv) minimizes over-bromination . Computational modeling of electron density distribution (e.g., DFT) can further predict reactive sites .
Q. What strategies optimize coupling reactions involving this compound in the synthesis of complex nucleoside prodrugs?
Protecting group strategies : The tert-butyl carbamate group stabilizes the amine during glycosylation or phosphorylation . Silane-based coupling : Use of TBSCl (tert-butyldimethylsilyl chloride) in DMF protects hydroxyl groups, enabling regioselective ribose attachment . Flow chemistry : Multi-step reactions (e.g., amination, cyclization, bromination) are integrated into a single flow system to reduce intermediate isolation and improve throughput (2.96 g·h⁻¹) .
Q. How do solvent and catalyst choices influence the stability of intermediates during multi-step synthesis?
Polar aprotic solvents (e.g., DMF, DCE) stabilize charged intermediates in cyclization steps, while mild acids (TsOH in methanol) prevent carbamate cleavage during deprotection . Catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance coupling efficiency in amide bond formation without racemization .
Q. What analytical methods resolve contradictions in reaction yields between batch and flow systems?
Real-time monitoring : In-line FTIR or Raman spectroscopy in flow systems detects intermediate species (e.g., succinimide byproducts) that reduce batch yields . Residence time distribution (RTD) analysis : Identifies mixing inefficiencies in batch reactors, which lead to side reactions (e.g., hydrolysis of NBS) .
Methodological Tables
| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Reference |
|---|---|---|---|
| Total Reaction Time | >19 hours | 51 minutes | |
| Isolated Yield | Not reported | 14.1% | |
| Throughput | N/A | 2.96 g·h⁻¹ | |
| Key Advantage | Scalability | Reduced side reactions |
| Bromination Optimization | Conditions | Outcome |
|---|---|---|
| NBS Stoichiometry | 1.05 equiv | 84% regioselectivity |
| Temperature | 0–5°C | Minimizes over-bromination |
| Solvent | DCE | Enhances NBS reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
